N-Methyl-1,4-diazepane-1-carboxamide
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Overview
Description
N-Methyl-1,4-diazepane-1-carboxamide is a heterocyclic organic compound with the molecular formula C7H15N3O. It is a derivative of 1,4-diazepane, where a methyl group is attached to the nitrogen atom at position 1, and a carboxamide group is attached to the nitrogen atom at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-1,4-diazepane-1-carboxamide can be synthesized through various methods. One common approach involves the reductive amination of 1,4-diazepane with formaldehyde and methylamine under catalytic hydrogenation conditions. Another method includes the reaction of 1,4-diazepane with methyl isocyanate .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of biocatalysts, such as imine reductases, has also been explored for the asymmetric synthesis of chiral 1,4-diazepanes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-Methyl-1,4-diazepane.
Substitution: N-alkyl or N-acyl derivatives of 1,4-diazepane.
Scientific Research Applications
N-Methyl-1,4-diazepane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-Methyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active site residues, while the diazepane ring provides structural rigidity. This compound may inhibit enzyme activity by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
N-Methylhomopiperazine: Similar structure but lacks the carboxamide group.
1-Methyl-1,4-diazepane: Similar structure but lacks the carboxamide group.
N-Methyl-4-(thiophene-3-carbonyl)-1,4-diazepane-1-carboxamide: Contains a thiophene ring instead of a simple carboxamide group.
Uniqueness: N-Methyl-1,4-diazepane-1-carboxamide is unique due to the presence of both a methyl group and a carboxamide group on the diazepane ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H15N3O |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-methyl-1,4-diazepane-1-carboxamide |
InChI |
InChI=1S/C7H15N3O/c1-8-7(11)10-5-2-3-9-4-6-10/h9H,2-6H2,1H3,(H,8,11) |
InChI Key |
RAJSFCCPOCJHSF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1CCCNCC1 |
Origin of Product |
United States |
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